4-Bromobenzoic-d4 Acid
Overview
Description
4-Bromobenzoic-d4 Acid is a deuterated form of 4-bromobenzoic acid, where the hydrogen atoms are replaced with deuterium. This compound is often used as a labeled compound in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .
Mechanism of Action
Target of Action
4-Bromobenzoic-d4 Acid is a deuterated compound of 4-Bromobenzoic acid It’s known that benzoic acid derivatives can interact with various biological targets, depending on the specific functional groups present .
Mode of Action
It’s known that bromobenzoic acids can interact with their targets through various mechanisms, often involving the formation of covalent bonds with target molecules .
Biochemical Pathways
Bromobenzoic acids can potentially affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
It’s known that the deuterium labeling can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
It’s known that bromobenzoic acids can have various effects at the molecular and cellular level, depending on their specific targets .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of bromobenzoic acids .
Preparation Methods
The synthesis of 4-Bromobenzoic-d4 Acid typically involves the reaction of 4-bromobenzoic acid with deuterium gas. The process includes dissolving 4-bromobenzoic acid in an appropriate organic solvent and introducing deuterium gas in the presence of a catalyst such as palladium. The reaction is carried out under controlled temperature conditions to ensure the efficient replacement of hydrogen atoms with deuterium .
Chemical Reactions Analysis
4-Bromobenzoic-d4 Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-bromobenzaldehyde or 4-bromobenzoic acid using oxidizing agents like Oxone.
Reduction: The compound can be reduced to 4-bromobenzyl alcohol under suitable conditions.
Scientific Research Applications
4-Bromobenzoic-d4 Acid is widely used in scientific research for various applications:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to its deuterated nature, it is used as a reference compound in NMR studies to analyze and characterize other compounds.
Metabolic Studies: It is used to study the metabolic fate of brominated benzoic acids in biological systems.
Synthesis of Pharmaceuticals and Agrochemicals: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
4-Bromobenzoic-d4 Acid is unique due to its deuterated nature, which distinguishes it from other bromobenzoic acids. Similar compounds include:
4-Bromobenzoic Acid: The non-deuterated form, commonly used in similar applications but lacks the isotopic labeling.
2-Bromobenzoic Acid: Another brominated benzoic acid with the bromine atom at a different position, leading to different chemical properties and reactivity.
This compound’s unique isotopic properties make it particularly valuable in NMR spectroscopy and other analytical techniques, providing insights that non-deuterated compounds cannot offer.
Properties
IUPAC Name |
4-bromo-2,3,5,6-tetradeuteriobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXYZHVUPGXXQG-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])Br)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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